molecular formula C23H22ClN3O4S B2558266 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine CAS No. 1207010-15-8

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

Cat. No.: B2558266
CAS No.: 1207010-15-8
M. Wt: 471.96
InChI Key: OOAKYRKSUJUCLB-UHFFFAOYSA-N
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Description

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a complex heterocyclic compound of significant interest in medicinal chemistry and preclinical research, particularly for the development of targeted protein degraders and novel therapeutics . Its molecular architecture integrates several privileged pharmacophores, including a 1,2,4-oxadiazole ring known for its metabolic stability and role in molecular recognition, a benzofuran system that can influence pharmacokinetic properties, and a 4-methylpiperidine sulfonyl group which can serve as a versatile handle for further synthetic modification or to modulate solubility and cellular permeability . This specific combination of structural features makes it a valuable scaffold for probing complex biological processes. Researchers are exploring its potential application in targeted protein degradation strategies, a rapidly advancing field in drug discovery. Compounds with analogous piperidine-containing structures have been investigated for their ability to bind to E3 ubiquitin ligase complexes, such as those involving IKAROS Family Zinc Finger (IKZF) proteins, potentially leading to the selective degradation of disease-relevant proteins . Its primary research utility lies in its use as a key chemical intermediate or a core structural template for synthesizing more complex molecules aimed at oncology, immunology, and inflammation-related pathways. The presence of the chlorophenyl-substituted oxadiazole moiety suggests potential for high-affinity binding to various enzymatic targets, while the sulfonyl group offers a point of conjugation for linker attachment in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or other bivalent chemical probes . This compound is intended for use in controlled laboratory settings to study enzyme inhibition, cellular signaling pathways, and for the in vitro evaluation of pharmacological activity.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-14-9-11-27(12-10-14)32(28,29)16-7-8-20-18(13-16)15(2)21(30-20)23-25-22(26-31-23)17-5-3-4-6-19(17)24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAKYRKSUJUCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine involves several key steps:

  • Formation of 1,2,4-Oxadiazole Ring: : Typically achieved through the reaction of amidoxime with carboxylic acids or their derivatives.

  • Benzofuran Synthesis: : Employing Friedel-Crafts alkylation or other cyclization methods, depending on the starting materials.

  • Sulfonylation: : Introduction of the sulfonyl group, generally using sulfonyl chlorides under basic conditions.

  • Final Coupling: : The piperidine moiety is coupled with the synthesized intermediate through nucleophilic substitution or similar reactions.

Industrial Production Methods

For large-scale production, the synthetic route is often optimized to ensure high yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the benzofuran moiety, forming epoxides or hydroxylated derivatives.

  • Reduction: : Reduction reactions may target the oxadiazole or sulfonyl groups, potentially leading to ring-opening or transformation into amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

  • Substitution: : Reagents such as sodium hydride (NaH) or organolithium compounds in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The products depend on the specific reaction conditions. For example, oxidation might yield hydroxylated benzofuran derivatives, while reduction could produce amine-containing intermediates.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antibacterial activities. For instance, derivatives similar to the compound have been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies have demonstrated that oxadiazole-based compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For example, certain derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and PANC-1 . The selectivity against specific cancer types makes these compounds promising candidates for further development as anticancer agents.

Anticonvulsant Effects

There is emerging evidence that compounds with similar structures may possess anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity . This aspect warrants further investigation to explore the therapeutic potential of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine in neurological disorders.

Table 1: Summary of Biological Activities

Activity Tested Compounds Target Organisms/Cells IC50/Activity
AntibacterialOxadiazole derivativesMRSA, ESKAPE pathogensLow micromolar range
AnticancerVarious oxadiazole-based compoundsMCF-7, PANC-1IC50: ~0.65 µM
AnticonvulsantThiazole-integrated analoguesPicrotoxin-induced convulsion modelED50: 18.4 mg/kg

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. By binding to active sites or modulating biological pathways, it can influence cellular functions and biochemical reactions. The presence of the 1,2,4-oxadiazole ring and the sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features for Comparison:

  • 1,2,4-Oxadiazole Ring : A pharmacophore common in drug design due to its metabolic stability and hydrogen-bonding capacity.
  • Aromatic Substituents : The position and nature of halogen atoms (e.g., chlorine vs. fluorine) on the phenyl ring.
  • Sulfonyl Group : Enhances solubility and participates in polar interactions.
  • Piperidine Substituents : Methyl groups influence steric bulk and lipophilicity.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine (Target) 2-Chlorophenyl, 3-methylbenzofuran, sulfonyl C₂₃H₂₀ClN₃O₄S 490.94* Electron-withdrawing Cl at ortho position
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 4-Fluorophenyl, ethylbenzoyl, oxadiazole-methyl C₂₃H₂₄FN₃O₂ 393.45 Fluorine at para position; lacks sulfonyl group

*Calculated based on standard atomic weights.

Analysis of Substituent Effects

Halogen Position and Electronic Effects

  • 2-Chlorophenyl (Target) : The ortho-chloro substituent may induce steric hindrance but enhance π-π stacking in hydrophobic pockets. Chlorine’s electronegativity could stabilize the oxadiazole ring via resonance .
  • However, fluorine’s weaker electron-withdrawing nature might reduce metabolic stability .

Role of the Sulfonyl Group

The target compound’s sulfonyl group is absent in the analogue from . Sulfonyl moieties are known to improve aqueous solubility and engage in hydrogen bonding with target proteins, which could enhance binding specificity in the target compound .

Piperidine Modifications

  • Unsubstituted Piperidine (Analogue) : Lower steric bulk may allow more flexible binding but reduce selectivity .

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (as described in ), the target compound and its analogues can be compared based on structural fingerprints (e.g., MACCS keys or Morgan fingerprints):

  • Tanimoto Index : Measures overlap of molecular features. A value >0.85 indicates high similarity.
  • Dice Index : Weights shared features more heavily.

Hypothetical Similarity Scores (assuming MACCS fingerprints):

  • Target vs. 4-Fluorophenyl Analogue : ~0.65 (moderate similarity due to differing substituents and sulfonyl group).
  • Target vs. Non-sulfonyl Benzofuran Derivatives: ~0.45 (low similarity).

These metrics suggest that the 4-fluorophenyl analogue shares partial structural motifs with the target but differs significantly in key functional groups, which may translate to divergent bioactivities .

Implications for Drug Design

The comparison highlights:

Halogen Choice : Chlorine at ortho positions may optimize target engagement but require careful toxicity profiling.

Sulfonyl Utility : Inclusion of sulfonyl groups could improve binding but must be balanced with solubility requirements.

Piperidine Substitution : Methyl groups enhance pharmacokinetic properties but may limit conformational flexibility.

Further studies should prioritize synthesizing derivatives with systematic variations (e.g., replacing chlorine with bromine or altering the benzofuran methyl group) to establish structure-activity relationships (SAR).

Biological Activity

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of piperidine, oxadiazole, and benzofuran moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20ClN3O3S\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{O}_3\text{S}

This structure includes:

  • Piperidine ring
  • Oxadiazole moiety
  • Benzofuran core
  • Chlorophenyl substituent

This unique configuration contributes to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing the oxadiazole and piperidine functionalities exhibit significant antibacterial properties. For instance, a related study demonstrated IC50 values for synthesized compounds that ranged from 0.63 µM to 6.28 µM against various bacterial strains, showing promising antibacterial activity compared to standard drugs like thiourea (IC50 = 21.25 µM) .

CompoundIC50 (µM)Bacterial Strain
Compound A2.14 ± 0.003E. coli
Compound B1.13 ± 0.003S. aureus
Thiourea21.25 ± 0.15Reference

Anticancer Activity

The anticancer potential of similar oxadiazole derivatives has been evaluated in various studies. One notable finding reported that compounds with oxadiazole rings showed significant efficacy against colon carcinoma cell lines, with some derivatives achieving IC50 values lower than those of established chemotherapeutics . The structural modifications in these compounds play a crucial role in enhancing their cytotoxicity.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has also been explored. Enzyme inhibition studies revealed that the synthesized derivatives exhibited substantial AChE inhibition, which is relevant for treating neurodegenerative diseases . The presence of the sulfonamide group is particularly important for these inhibitory activities.

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation synthesized various piperidine derivatives and tested their antibacterial properties against multiple strains including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperidine structure significantly influenced antibacterial potency .
  • Anticancer Screening : A drug library screening revealed that certain oxadiazole derivatives showed remarkable anticancer activity against human cancer cell lines, including HCT-15 colon carcinoma cells. These findings suggest that the incorporation of the oxadiazole moiety enhances anticancer efficacy .

Q & A

Q. What validated chromatographic methods are recommended for purity assessment of this compound?

High-performance liquid chromatography (HPLC) is the gold standard. Use a mobile phase comprising methanol and a buffer system (e.g., sodium acetate/sodium 1-octanesulfonate adjusted to pH 4.6 with acetic acid). System suitability tests, including retention time reproducibility and peak symmetry, should be performed to validate the method .

Q. What synthetic strategies are documented for introducing sulfonyl groups into piperidine derivatives?

Sulfonation typically involves reacting sulfonyl chlorides with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane). Purification steps include liquid-liquid extraction (water/DCM) and column chromatography. Safety protocols for handling reactive intermediates, such as sulfonyl chlorides, are critical .

Q. How is the structural integrity of the 1,2,4-oxadiazole moiety confirmed?

Fourier-transform infrared spectroscopy (FTIR) can identify characteristic C=N and N-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively). Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism in the oxadiazole-benzofuran system be resolved?

Advanced 2D NMR techniques (HSQC, HMBC) differentiate tautomeric forms by correlating proton and carbon signals. Complementary X-ray crystallography of analogous compounds (e.g., oxadiazole-sulfonyl derivatives) provides definitive structural confirmation .

Q. What experimental design optimizes the cyclocondensation step for oxadiazole formation?

Key factors include:

  • Stoichiometry: Excess nitrile precursors to drive reaction completion.
  • Catalysis: Acidic (e.g., polyphosphoric acid) or basic (e.g., K₂CO₃) conditions, depending on substrate sensitivity.
  • Monitoring: In-situ reaction tracking via TLC or HPLC to identify optimal reaction time and minimize byproducts .

Q. How does steric hindrance from the 3-methylbenzofuran group influence reaction kinetics?

Comparative kinetic studies using substituted benzofuran analogs (e.g., 3-H vs. 3-CH₃) reveal steric effects. Density functional theory (DFT) calculations predict energy barriers for nucleophilic attacks, while X-ray crystallography quantifies spatial constraints in transition states .

Methodological Considerations

Q. What safety protocols are critical for handling intermediates with reactive sulfonyl groups?

  • PPE: Gloves, goggles, and lab coats.
  • Ventilation: Reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Neutralization: Quench residual sulfonyl chlorides with ice-cold sodium bicarbonate .

Q. How to validate crystallographic data for stereochemical confirmation?

Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELXL) resolves absolute configuration. Compare experimental bond angles/torsion angles with computational models (Mercury CSD) .

Data Contradiction Analysis

Q. How to address discrepancies in HPLC retention times under varying pH conditions?

Buffer pH affects ionization states of sulfonamide and oxadiazole groups. Perform pH-dependent retention studies (pH 3–7) to identify optimal separation conditions. Validate with spiked samples of known impurities .

Q. Why do mass spectra occasionally show unexpected adducts or fragmentation?

Electrospray ionization (ESI) may form sodium/potassium adducts. Use additive modifiers (e.g., ammonium formate) to suppress adduct formation. High-resolution MS (HRMS) distinguishes isotopic patterns for accurate assignment .

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